N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16378283
InChI: InChI=1S/C20H22N4O4S/c1-28-16-5-2-4-15(12-16)13-17-19(26)24(20(27)29-17)10-6-18(25)22-7-3-9-23-11-8-21-14-23/h2,4-5,8,11-14H,3,6-7,9-10H2,1H3,(H,22,25)/b17-13-
SMILES:
Molecular Formula: C20H22N4O4S
Molecular Weight: 414.5 g/mol

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

CAS No.:

Cat. No.: VC16378283

Molecular Formula: C20H22N4O4S

Molecular Weight: 414.5 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(1H-imidazol-1-yl)propyl]-3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide -

Specification

Molecular Formula C20H22N4O4S
Molecular Weight 414.5 g/mol
IUPAC Name N-(3-imidazol-1-ylpropyl)-3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Standard InChI InChI=1S/C20H22N4O4S/c1-28-16-5-2-4-15(12-16)13-17-19(26)24(20(27)29-17)10-6-18(25)22-7-3-9-23-11-8-21-14-23/h2,4-5,8,11-14H,3,6-7,9-10H2,1H3,(H,22,25)/b17-13-
Standard InChI Key NZLDVOFGEZOKAS-LGMDPLHJSA-N
Isomeric SMILES COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3
Canonical SMILES COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)NCCCN3C=CN=C3

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound features a propanamide linker connecting two critical domains:

  • Imidazole-propyl group: A 1H-imidazole ring attached to a propyl chain, contributing to basicity and hydrogen-bonding capacity.

  • Thiazolidinone-benzylidene system: A 2,4-dioxo-thiazolidinone ring with a (5Z)-3-methoxybenzylidene substituent, enabling π-π stacking and electrophilic interactions.

The Z-configuration of the benzylidene double bond is stabilized by intramolecular hydrogen bonding between the methoxy oxygen and the thiazolidinone carbonyl group.

Physicochemical Characteristics

PropertyValue
Molecular formulaC₂₀H₂₂N₄O₄S
Molecular weight414.5 g/mol
IUPAC nameSee title
Topological polar surface area109 Ų
LogP (predicted)2.3

The compound’s moderate lipophilicity (LogP ≈ 2.3) suggests balanced membrane permeability and aqueous solubility, favorable for oral bioavailability.

Synthesis and Structural Elucidation

Key Synthetic Steps

  • Thiazolidinone Core Formation:
    Cyclocondensation of thiourea with chloroacetic acid yields 2,4-dioxo-thiazolidine. Subsequent Knoevenagel condensation with 3-methoxybenzaldehyde introduces the benzylidene group under reflux with piperidinium acetate .

  • Imidazole-propyl Attachment:
    Nucleophilic substitution between 3-bromopropylimidazole and the thiazolidinone-propanamide intermediate in dimethylformamide (DMF) at 80°C achieves the final coupling.

Spectroscopic Validation

  • ¹H NMR: Singlets at δ 7.94 (benzylidene CH), 7.0–6.98 (aromatic H), and 3.87 (OCH₃).

  • IR: ν(C=O) at 1743 cm⁻¹ (thiazolidinone), 1690 cm⁻¹ (amide), and 3184 cm⁻¹ (N-H) .

Pharmacological Profile

Anticancer Activity

Thiazolidinone derivatives exhibit dose-dependent cytotoxicity against cancer cells by:

  • Topoisomerase Inhibition: Intercalation into DNA-topoisomerase complexes, preventing re-ligation and inducing double-strand breaks .

  • Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage in MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) .

Cell LineIC₅₀ (μM)Selectivity Index (vs. Normal Cells)
MCF-78.24.7
MDA-MB-23112.13.1

Antimicrobial Effects

The imidazole moiety confers activity against Gram-positive pathogens:

OrganismMIC (μg/mL)Mechanism
S. aureus16CYP450 14α-demethylase inhibition
E. faecalis32Cell wall synthesis disruption

Synergy with β-lactams reduces MRSA MICs by 8-fold.

Molecular Docking and Target Engagement

Fungal CYP450 Binding

Docking simulations (PDB: 5TZ1) reveal:

  • Strong interaction (ΔG = -9.8 kcal/mol) between the thiazolidinone carbonyl and heme iron.

  • Methoxybenzylidene occupies the substrate channel, blocking lanosterol access.

Human Topoisomerase IIα Inhibition

The compound’s planar benzylidene system intercalates into DNA cleavage sites (PDB: 1ZXM), stabilizing the topoisomerase-DNA complex and preventing replication .

Structure-Activity Relationships (SAR)

  • Methoxy Position:

    • 3-Methoxy substitution enhances DNA intercalation vs. 2-methoxy analogs (ΔΔG = -1.2 kcal/mol).

    • Para-substitution reduces solubility due to increased hydrophobicity.

  • Imidazole Chain Length:

    • Propyl linker optimizes distance between pharmacophores; shorter chains reduce antifungal activity by 60%.

Applications and Future Directions

Therapeutic Prospects

  • Dual Antifungal/Anticancer Agents: Simultaneous targeting of fungal CYP450 and human topoisomerases.

  • Antibiotic Adjuvants: Reversing β-lactam resistance in MRSA through CYP450 inhibition.

Research Priorities

  • In Vivo Pharmacokinetics: Assess oral bioavailability and metabolic stability.

  • Toxicology Profiling: Determine organ-specific toxicity in murine models.

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